7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
“7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidines, which are an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . Also, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Scientific Research Applications
Anti-Cancer Activity
Thieno[3,2-d]pyrimidine derivatives have been evaluated for their anti-proliferative effects against various cancer cell lines. For example, certain derivatives have shown strong potential in inhibiting VEGFR-2, a key target in cancer therapy .
Antimycobacterial Agents
Some thieno[2,3-d]pyrimidin-4(3H)-ones have been designed and screened against Mycobacteria as part of efforts to develop new antitubercular agents .
Chemical Probes for Biological Studies
Thieno[3,2-d]pyrimidin-4-amines have been used as chemical probes to study the function of mycobacterial Cyt-bd under various physiological conditions .
Anti-Parasitic and Anti-Psoriatic Properties
Pyrido[2,3-d]pyrimidine derivatives like Piritrexim have shown anti-parasitic and anti-psoriatic properties .
Broad Spectrum of Activities
The pyrido[2,3-d]pyrimidine scaffold has been recognized for its broad spectrum of activities including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis of New Derivatives
Pyrido[2,3-d]pyrimidines have been used as starting materials for the synthesis of new derivatives with potential therapeutic applications .
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidin-4-ones, a class of compounds to which this compound belongs, have been reported to inhibit bruton’s tyrosine kinase (btk) . BTK is a non-receptor tyrosine kinase that plays a critical role in B cell development, including proliferation, differentiation, maturation, activation, and survival .
Mode of Action
It can be inferred from related studies that thieno[3,2-d]pyrimidin-4-ones may interact with their targets, such as btk, and inhibit their activity . This inhibition could result in changes in the signaling pathways associated with these targets, leading to altered cellular functions.
Biochemical Pathways
For instance, if BTK is indeed a target, the compound could affect the B cell receptor (BCR) signaling pathway and Fcγ receptor (FCR) signaling pathways .
Result of Action
Related studies suggest that thieno[3,2-d]pyrimidin-4-ones exhibit significant antimycobacterial activity against mycobacterium tuberculosis .
properties
IUPAC Name |
7-(3-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-3-1-2-7(4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSZYWKIKGDOKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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